molecular formula C10H15NO B1618797 d-Ephedrine CAS No. 90-81-3

d-Ephedrine

Cat. No. B1618797
CAS RN: 90-81-3
M. Wt: 165.23 g/mol
InChI Key: KWGRBVOPPLSCSI-PSASIEDQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Ephedrine is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.
The exact mass of the compound d-Ephedrine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality d-Ephedrine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about d-Ephedrine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

90-81-3

Product Name

d-Ephedrine

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(1S,2R)-2-(methylamino)-1-phenylpropan-1-ol

InChI

InChI=1S/C10H15NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3/t8-,10-/m1/s1

InChI Key

KWGRBVOPPLSCSI-PSASIEDQSA-N

Isomeric SMILES

C[C@H]([C@H](C1=CC=CC=C1)O)NC

SMILES

CC(C(C1=CC=CC=C1)O)NC

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NC

Other CAS RN

321-98-2
90-81-3

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of d,l-3-[(3,5-dimethoxy-N-ethoxycarbonyl)anilino]butyric acid (136.6 g., 0.44 mole) and l-ephedrine (72.5 g., 0.44 mole) is dissolved in methylene chloride (500 ml.). The methylene chloride is then removed in vacuo to yield the 1-ephedrine salt of d,l-3-[(3,5-dimethoxy-N-ethoxycarbonyl)anilino]butyric acid as an oil, [α]D25 =-20.0 (c=1.0, CHCl3). Addition of ether (1500 ml.) causes crystallization of a white solid which is separated by filtration and dried (102 g.), m.p. 114°-116° C. Recrystallization from ethyl acetate/hexane (1:1) affords 71.1 g. (34%) of the l-ephedrine salt of l-3-[(3,5-dimethoxy-N-ethoxycarbonyl)anilino]butyric acid; m.p. 126°-127° C.
[Compound]
Name
d,l-3-[(3,5-dimethoxy-N-ethoxycarbonyl)anilino]butyric acid
Quantity
136.6 g
Type
reactant
Reaction Step One
Quantity
72.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.